molecular formula C5H6N4O3S B178784 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid CAS No. 139183-37-2

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid

Cat. No.: B178784
CAS No.: 139183-37-2
M. Wt: 202.19 g/mol
InChI Key: OSIJZKVBQPTIMT-WAPJZHGLSA-N
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Description

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is a useful research compound. Its molecular formula is C5H6N4O3S and its molecular weight is 202.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

139183-37-2

Molecular Formula

C5H6N4O3S

Molecular Weight

202.19 g/mol

IUPAC Name

(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid

InChI

InChI=1S/C5H6N4O3S/c1-12-8-2(4(10)11)3-7-5(6)13-9-3/h1H3,(H,10,11)(H2,6,7,9)/b8-2-

InChI Key

OSIJZKVBQPTIMT-WAPJZHGLSA-N

SMILES

CON=C(C1=NSC(=N1)N)C(=O)O

Isomeric SMILES

CO/N=C(/C1=NSC(=N1)N)\C(=O)O

Canonical SMILES

CON=C(C1=NSC(=N1)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-methoxyimino-2-(5-formamido-1,2,4-thiadiazol-3-yl)acetic acid (syn isomer) (1.4 g) in 1 N aqueous solution of sodium hydroxide (19.1 ml) was heated at 50° to 55° C. for an hour. To the solution was added conc.hydrochloric acid (1.9 ml) under cooling in an ice-bath. The mixture was saturated with sodium chloride and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and evaporated to dryness. The residue was triturated with diethyl ether to give the title compound (0.9 g), mp 180° to 182° C. (dec.).
Name
2-methoxyimino-2-(5-formamido-1,2,4-thiadiazol-3-yl)acetic acid
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
19.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
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solvent
Reaction Step One
Quantity
1.9 mL
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of 2-(5-amino-1,2,4-thiadiazol-3-yl-2-methoxyiminoacetonitrile (18.3 g, 0.1 mole) in 4N NaOH (250 ml) was heated at 50°-55° C. with stirring for 3 hours. The reaction mixture was adjusted to pH 1 with H3PO4, and washed with ethyl acetate (100 ml), saturated with NaCl, and extracted three times with a mixture of ethyl acetate and tetrahydrofuran (3:1, 300 ml×2, and 200 ml×1). The extracts were combined, dried over MgSO4 and concentrated under reduced pressure. The residue was triturated with isopropyl ether to afford pale yellow crystals of the title acid. Yield 16.8 g (83%). M.p. 184°-5° C. (dec.). [Lit.*, m.p. 180°-182° C. (dec.)].
Name
5-amino-1,2,4-thiadiazol-3-yl-2-methoxyiminoacetonitrile
Quantity
18.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
CON=C(C(=O)O)c1nsc(NC(=O)c2ccccc2)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a suspension of methyl 2-methoxyimino-2-(5-formamido-1,2,4-thiadiazole-3-yl)-acetate (syn-isomer) (146 g, 0.60 mmol) in water (720 g) was cooled to an internal temperature of 0° C. and then 10% aqueous sodium hydroxide solution (720 ml) was added dropwise thereto. The mixture was allowed to react at a temperature in the range of 0°±1° C. for 1 hr., then heated to an internal temperature of 45° to 50° C. to react for 2 hrs. The reaction mixture was then neutralized with concentrated hydrochloric acid (62.4 g) to pH 6.5 to 7.5., and concentrated at an internal temperature of below 60° C. and then adjusted to pH 3 with concentrated hydrochloric acid (62 g). After that, it was decolorized and purified with activated carbon (14.6 g), followed by the addition of concentrated hydrochloric acid (62.4 g). It was then cooled to separate crystals which were collected by filtration and dried to give 2-methoxyimino-2-(5-amino-1,2,4-thiadiazole-3-yl) acetic acid (syn-isomer) (166.7 g, yield: 88.0%, and purity by HPLC: 99.4%).
Name
methyl 2-methoxyimino-2-(5-formamido-1,2,4-thiadiazole-3-yl)-acetate
Quantity
146 g
Type
reactant
Reaction Step One
Name
Quantity
720 g
Type
solvent
Reaction Step One
Quantity
720 mL
Type
reactant
Reaction Step Two
Quantity
62.4 g
Type
reactant
Reaction Step Three

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